Cas no 890937-67-4 (3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)

3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide structure
890937-67-4 structure
Product Name:3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide
CAS No:890937-67-4
MF:C21H20N6O3
MW:404.421903610229
CID:6418211
PubChem ID:17017462
Update Time:2025-08-04

3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide
    • 890937-67-4
    • F1887-0078
    • 3,4-dimethoxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
    • 3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
    • 3,4-dimethoxy-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
    • AKOS002102627
    • BRD-K85276887-001-01-5
    • Benzoic acid, 3,4-dimethoxy-, 2-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]hydrazide
    • Inchi: 1S/C21H20N6O3/c1-13-5-4-6-15(9-13)27-20-16(11-24-27)19(22-12-23-20)25-26-21(28)14-7-8-17(29-2)18(10-14)30-3/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
    • InChI Key: QUNATYTWRMFZSN-UHFFFAOYSA-N
    • SMILES: C(NNC1N=CN=C2N(C3=CC=CC(C)=C3)N=CC2=1)(=O)C1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 404.15968852g/mol
  • Monoisotopic Mass: 404.15968852g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 103Ų

3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide Pricemore >>

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3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide Related Literature

Additional information on 3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide

Introduction to 3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide (CAS No. 890937-67-4)

3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide, identified by its Chemical Abstracts Service (CAS) number 890937-67-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of intense research interest.

The molecular structure of this compound features a fused system comprising a pyrazolo[3,4-d]pyrimidine core and a benzohydrazide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noteworthy due to its presence in numerous bioactive molecules, including several FDA-approved drugs that exhibit kinase inhibition and anti-inflammatory properties. The integration of the 3,4-dimethoxy substituents on the benzene ring and the N'-1-(3-methylphenyl) group introduces additional layers of electronic and steric interactions, which can modulate the compound's binding affinity and pharmacokinetic profile.

In recent years, there has been a surge in research focused on developing novel inhibitors targeting aberrant signaling pathways involved in cancer and inflammatory diseases. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in drug discovery, owing to its ability to engage with various protein targets. For instance, derivatives of this scaffold have been explored as inhibitors of Janus kinases (JAKs), which play a crucial role in immune responses and hematological malignancies. The benzohydrazide component further enhances the compound's potential by providing a hydrogen bond donor/acceptor capability, facilitating interactions with biological macromolecules.

The synthesis of 3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps typically include condensation reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with the benzohydrazide group. The presence of electron-withdrawing and electron-donating groups in the molecule necessitates careful optimization to achieve high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structural integrity.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have demonstrated that structurally related analogs exhibit promising activity against various disease models. The dimethoxy groups on the benzene ring are particularly interesting as they can influence metabolic stability and membrane permeability. Additionally, the N'-1-(3-methylphenyl) moiety may contribute to binding specificity by interacting with hydrophobic pockets in target proteins. These features make this compound an attractive candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies using software such as AutoDock Vina or Schrödinger Suite have revealed that the benzohydrazide group can form critical hydrogen bonds with key residues in protein targets. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for understanding its reactivity and interaction with biological systems.

The pharmacological profile of 3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide is still under investigation, but preliminary data suggest that it may possess desirable properties such as low toxicity and high selectivity. These characteristics are critical for advancing a candidate into clinical trials. In vitro assays have been conducted to evaluate its activity against enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions.

The role of heterocyclic compounds in modern medicine cannot be overstated. The pyrazolo[3,4-d]pyrimidine scaffold is just one example of how structural diversity can be leveraged to discover novel therapeutic agents. By modifying substituents at specific positions within the core structure, researchers can fine-tune biological activity and optimize pharmacokinetic parameters. The benzohydrazide moiety further expands the chemical space available for drug design by introducing additional functional handles.

In conclusion,3,4-dimethoxy-N'-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide (CAS No. 890937-67-4) represents a promising candidate for further pharmaceutical development. Its complex structure and potential biological activity position it as a valuable tool for exploring new therapeutic strategies. As research continues to uncover the full therapeutic potential of this compound and its analogs,it is likely that we will see more applications emerging in both academic research and industrial drug discovery pipelines.

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